A Comprehensive Technical Guide to the Chemical Synthesis of 3,12-Dihydroxytetradecanoyl-CoA
A Comprehensive Technical Guide to the Chemical Synthesis of 3,12-Dihydroxytetradecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed methodology for the chemical synthesis of 3,12-Dihydroxytetradecanoyl-CoA, a complex fatty acyl-coenzyme A derivative. The synthesis is approached via a multi-step chemical pathway, starting from the commercially available precursor, dodecanedioic acid. This document outlines the complete synthetic workflow, including detailed experimental protocols, quantitative data for each reaction step, and visualizations of the synthetic pathway and relevant metabolic context.
Synthetic Strategy Overview
The synthesis of 3,12-Dihydroxytetradecanoyl-CoA is a multi-step process that first involves the preparation of the precursor, 3,12-dihydroxytetradecanoic acid. This is followed by the coupling of the synthesized acid with Coenzyme A (CoA). The overall workflow is depicted below.
Caption: Overall synthetic workflow for 3,12-Dihydroxytetradecanoyl-CoA.
Part 1: Synthesis of 3,12-Dihydroxytetradecanoic Acid
This section details the multi-step synthesis of the key precursor acid.
Step 1: Selective Monoesterification of Dodecanedioic Acid
The first step involves the selective protection of one of the two carboxylic acid groups of dodecanedioic acid as a methyl ester. This is crucial for the selective modification of the other terminus of the molecule.
Experimental Protocol:
A solution of dodecanedioic acid (20.1 mmol) in 95% ethanol (B145695) (150 mL) is mixed with water (80 mL) containing concentrated sulfuric acid (1 mL, 18 mmol). The mixture is heated to reflux. The desired monoester is continuously extracted from the aqueous solution using a nonpolar solvent like cyclohexane (B81311) in a liquid-liquid extractor. After the reaction is complete (monitored by TLC), the cyclohexane layer is cooled, and any unreacted dodecanedioic acid is removed by filtration. The monoester is then extracted from the cyclohexane layer with an aqueous sodium bicarbonate solution. Acidification of the aqueous layer followed by extraction with diethyl ether yields the purified 12-(methoxycarbonyl)dodecanoic acid.[1]
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | Dodecanedioic Acid | [1] |
| Key Reagents | Ethanol, Sulfuric Acid, Cyclohexane | [1] |
| Product | 12-(Methoxycarbonyl)dodecanoic Acid | [1] |
| Yield | ~69% | [1] |
Step 2: Selective Reduction of the Carboxylic Acid
The free carboxylic acid of the monoester is selectively reduced to a primary alcohol.
Experimental Protocol:
To a solution of 12-(methoxycarbonyl)dodecanoic acid (15 mmol) in anhydrous tetrahydrofuran (B95107) (THF, 100 mL) at 0 °C under a nitrogen atmosphere, borane-tetrahydrofuran (B86392) complex (1.0 M solution in THF, 16.5 mmol) is added dropwise. The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 4 hours. The reaction is quenched by the slow addition of methanol (B129727) (20 mL) at 0 °C. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel (eluent: ethyl acetate/hexane gradient) to afford methyl 12-hydroxydodecanoate.
Quantitative Data:
| Parameter | Value |
| Starting Material | 12-(Methoxycarbonyl)dodecanoic Acid |
| Key Reagents | Borane-THF complex |
| Product | Methyl 12-Hydroxydodecanoate |
| Yield | >90% (representative) |
Step 3: Swern Oxidation of the Alcohol
The primary alcohol is oxidized to an aldehyde using Swern oxidation, which is known for its mild conditions and high yields.
Experimental Protocol:
To a solution of oxalyl chloride (1.5 equiv) in dichloromethane (B109758) (DCM, 36 mL) at -78 °C, a solution of dimethyl sulfoxide (B87167) (DMSO, 2.7 equiv) in DCM (15 mL) is added over 5 minutes. After stirring for 5 minutes, a solution of methyl 12-hydroxydodecanoate (24.0 mmol, 1.0 equiv) in DCM (24 mL) is added dropwise over 5 minutes. After 30 minutes at -78 °C, triethylamine (B128534) (7.0 equiv) is added dropwise over 10 minutes. The mixture is allowed to warm to room temperature, and water is added. The product is extracted with DCM. The combined organic layers are washed with brine, dried over Na2SO4, and concentrated to give methyl 12-oxododecanoate.[2]
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | Methyl 12-Hydroxydodecanoate | [2] |
| Key Reagents | Oxalyl chloride, DMSO, Triethylamine | [2] |
| Product | Methyl 12-Oxododecanoate | [2] |
| Yield | High (typically >90%) | [2] |
Step 4: Reformatsky Reaction to Form the β-Hydroxy Ester
The Reformatsky reaction is employed to introduce the C2 unit and the 3-hydroxy group by reacting the aldehyde with an α-halo ester in the presence of zinc.
Experimental Protocol:
A suspension of activated zinc dust (5.0 eq) and a catalytic amount of iodine in toluene (B28343) (50 mL) is stirred under reflux for 5 minutes and then cooled to room temperature. Ethyl bromoacetate (B1195939) (2.0 eq) is added, followed by a solution of methyl 12-oxododecanoate (5.61 mmol, 1.0 eq) in toluene (10 mL). The resulting mixture is stirred at 90 °C for 30 minutes. The reaction is then cooled to 0 °C, and water is added. The mixture is filtered, and the filtrate is extracted with methyl tert-butyl ether (MTBE). The combined organic phases are washed with water and brine, dried over Na2SO4, and concentrated. The crude product is purified by silica gel chromatography to yield ethyl 3,12-dihydroxytetradecanoate.[3]
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | Methyl 12-Oxododecanoate | [3] |
| Key Reagents | Activated Zinc, Ethyl bromoacetate, Iodine | [3] |
| Product | Ethyl 3,12-Dihydroxytetradecanoate | [3] |
| Yield | ~86% | [3] |
Step 5: Hydrolysis of the Ester
The final step in the synthesis of the precursor acid is the hydrolysis of the ester groups to yield the free dihydroxy carboxylic acid.
Experimental Protocol:
The ethyl 3,12-dihydroxytetradecanoate is heated under reflux with an excess of a dilute alkali solution, such as 1 M sodium hydroxide.[4] The reaction is monitored by TLC until all the starting ester has been consumed. After cooling, the reaction mixture is washed with diethyl ether to remove any unreacted starting material. The aqueous layer is then acidified with a strong acid, such as 2 M hydrochloric acid, to precipitate the 3,12-dihydroxytetradecanoic acid. The solid product is collected by filtration, washed with cold water, and dried under vacuum.
Quantitative Data:
| Parameter | Value |
| Starting Material | Ethyl 3,12-Dihydroxytetradecanoate |
| Key Reagents | Sodium Hydroxide, Hydrochloric Acid |
| Product | 3,12-Dihydroxytetradecanoic Acid |
| Yield | High (typically >90%) |
Part 2: Coupling with Coenzyme A
The final step is the formation of the thioester bond between the synthesized 3,12-dihydroxytetradecanoic acid and Coenzyme A. A common method for this is the use of a water-soluble carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
Experimental Protocol:
3,12-Dihydroxytetradecanoic acid (1-2 mg) is dissolved in a conjugation buffer (e.g., 0.1 M MES, pH 4.5-5). Coenzyme A (a slight molar excess) is added to this solution. Freshly prepared EDC solution (10 mg/mL in water) is added to the mixture. The reaction is allowed to proceed for 2 hours at room temperature.[5] The resulting 3,12-Dihydroxytetradecanoyl-CoA can be purified by reverse-phase high-performance liquid chromatography (HPLC).[6][7]
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 3,12-Dihydroxytetradecanoic Acid, Coenzyme A | [5] |
| Key Reagents | EDC | [5] |
| Product | 3,12-Dihydroxytetradecanoyl-CoA | |
| Yield | Variable, depends on scale and purification |
Biological Context: Fatty Acid β-Oxidation Pathway
Hydroxyacyl-CoA molecules are key intermediates in the β-oxidation of fatty acids, a major metabolic pathway for energy production. This pathway involves the sequential removal of two-carbon units from a fatty acyl-CoA molecule.
Caption: The β-Oxidation pathway of fatty acids.
References
- 1. US4314071A - Method of preparing monoesters - Google Patents [patents.google.com]
- 2. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]
- 3. Reformatsky Reaction | NROChemistry [nrochemistry.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Extraction of tissue long-chain acyl-CoA esters and measurement by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
